

# CAS 1211829-04-7 safety data sheet (SDS)

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## Compound of Interest

Compound Name: *2-(1-Methyl-1H-pyrrol-2-yl)phenol*

Cat. No.: *B8666927*

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## Technical Guide: CAS 1211829-04-7

### 2-(1-Methyl-1H-pyrrol-2-yl)phenol: Synthesis, Safety, and Applications[1]

#### Part 1: Executive Summary & Chemical Identity

CAS 1211829-04-7, chemically identified as **2-(1-Methyl-1H-pyrrol-2-yl)phenol**, represents a specialized biaryl scaffold utilized in medicinal chemistry and organometallic ligand design. Unlike simple biphenyls, this heterobiaryl system incorporates an electron-rich N-methylpyrrole ring coupled to a phenolic moiety. This structural motif serves as a critical building block for kinase inhibitors, where the phenol group often mimics the hinge-binding region of ATP, and the pyrrole provides hydrophobic bulk and pi-stacking potential.

This guide synthesizes safety data (SDS), synthesis protocols, and application insights for researchers utilizing this intermediate in drug development and material science.

#### Chemical Specifications Table

Property	Specification
Chemical Name	2-(1-Methyl-1H-pyrrol-2-yl)phenol
CAS Number	1211829-04-7
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO
Molecular Weight	173.21 g/mol
Appearance	Off-white to pale brown solid (crystalline)
Solubility	Soluble in DMSO, Methanol, DCM; Insoluble in Water
pKa (Predicted)	~9.8 (Phenolic OH)
LogP (Predicted)	2.8 - 3.1
SMILES	<chem>Cn1c(c2ccccc2O)ccc1</chem>

## Part 2: Safety & Hazard Profile (SDS Core)

Directive: Treat this compound as a potent phenolic intermediate. While specific toxicological data may be limited due to its proprietary nature, its structural analogs dictate the following safety protocols.

### GHS Classification (Inferred from Structure)

- Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
- Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
- Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).
- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

### Handling & Storage Protocol

- Engineering Controls: Use only in a chemical fume hood. The electron-rich pyrrole ring is susceptible to oxidation; inert atmosphere (Nitrogen/Argon) is recommended for long-term

storage.

- Storage Conditions: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C. Light sensitive (store in amber vials).
- Incompatibility: Avoid strong oxidizing agents (peroxides, nitrates) and strong bases.

## Emergency Response

- Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[2][1] Consult a physician.
- Skin Contact: Wash with PEG-400 or plenty of soap and water. Phenols can penetrate skin; monitor for systemic toxicity.
- Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

## Part 3: Synthesis & Manufacturing Pathways

Expert Insight: The synthesis of CAS 1211829-04-7 relies on constructing the C-C bond between the electron-rich pyrrole and the phenol ring. The most robust method is the Suzuki-Miyaura Cross-Coupling. Direct electrophilic substitution on the pyrrole is often regioselective for the 2-position, but coupling a pre-functionalized boronic acid ensures the correct isomer without polymerization side products.

### Experimental Protocol: Suzuki Coupling Strategy

Objective: Synthesis of **2-(1-Methyl-1H-pyrrol-2-yl)phenol** from 2-Bromophenol.

Reagents:

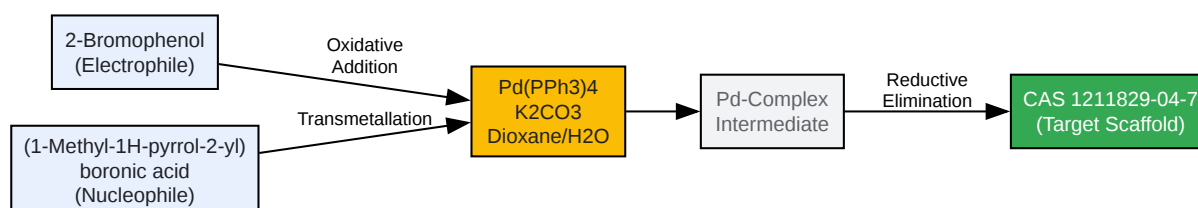
- Substrate A: 2-Bromophenol (1.0 eq)
- Substrate B: (1-Methyl-1H-pyrrol-2-yl)boronic acid (1.2 eq)
- Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
- Base: K<sub>2</sub>CO<sub>3</sub> (2.0 eq)

- Solvent: 1,4-Dioxane/Water (4:1 v/v)

#### Step-by-Step Methodology:

- Degassing: Charge a reaction flask with 1,4-Dioxane and Water. Sparge with Argon for 30 minutes to remove dissolved Oxygen (critical to prevent homocoupling and catalyst deactivation).
- Addition: Add 2-Bromophenol, the Boronic acid, and  $K_2CO_3$  under Argon flow.
- Catalyst Charge: Add  $Pd(PPh_3)_4$  last. Seal the vessel immediately.
- Reflux: Heat the mixture to  $90^\circ C$  for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.
- Work-up: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (to neutralize phenoxide), then Brine.
- Purification: Dry organic layer over  $Na_2SO_4$ . Concentrate. Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

### Visualization: Synthesis Workflow



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Caption: Pd-catalyzed Suzuki-Miyaura coupling pathway for the regiospecific synthesis of the target biaryl scaffold.

## Part 4: Functional Applications & Mechanism

### 1. Medicinal Chemistry: Kinase Inhibition

This scaffold is valuable because it presents a Hydrogen Bond Donor (Phenol -OH) and a Hydrophobic Core (N-Methylpyrrole).

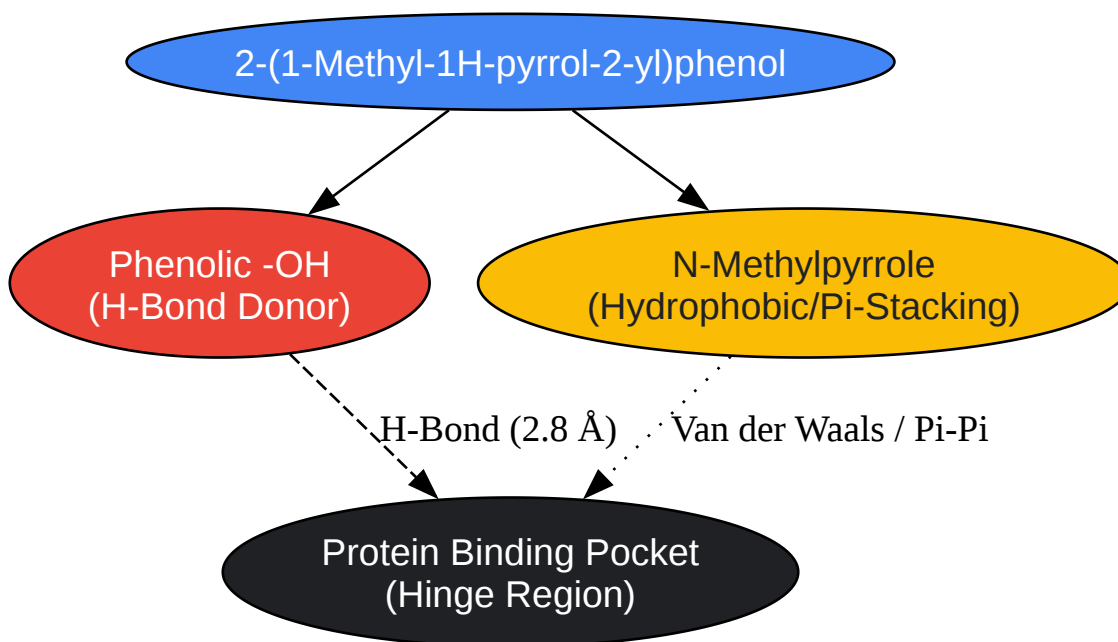
- Mechanism: In ATP-competitive kinase inhibitors, the phenolic OH often forms a hydrogen bond with the "hinge region" backbone (e.g., Glu or Met residues).
- Atropisomerism: The rotation around the phenyl-pyrrole bond is restricted. Depending on further substitution (e.g., at the phenyl 3-position or pyrrole 3-position), this molecule can exhibit axial chirality, a property increasingly exploited to improve selectivity in drug design.

## 2. Ligand Design (O,N-Chelation)

The proximity of the Phenolic Oxygen and the Pyrrole ring (though the N is methylated) allows this structure to serve as a precursor for BODIPY-type fluorophores or metal complexes.

- Deprotection: Demethylation of the pyrrole (if required) generates a bidentate N,O-ligand.
- Direct Use: The N-methyl version acts as a monodentate O-donor with a proximal pi-system for stabilizing metal centers.

### Visualization: Pharmacophore Interaction Map



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Caption: Pharmacophoric mapping of CAS 1211829-04-7 showing key binding interactions in a biological context.

## Part 5: Analytical Characterization

To validate the identity of CAS 1211829-04-7, researchers should verify the following spectral signatures:

- $^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz):
  - Phenol -OH: Singlet, broad, ~9.5–10.0 ppm (exchangeable with  $\text{D}_2\text{O}$ ).
  - N-Methyl: Singlet, ~3.6–3.8 ppm (Integrating to 3H).
  - Aromatic Region: Multiplets for the phenyl ring (4H) and distinct signals for the pyrrole ring (3H). The pyrrole protons typically appear upfield relative to the benzene protons.
- Mass Spectrometry (ESI):
  - Positive Mode:  $[\text{M}+\text{H}]^+ = 174.2$  m/z.
  - Fragmentation: Loss of methyl group or CO may be observed at higher collision energies.

## References

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## Sources

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- [2. gelest.com](http://gelest.com) [[gelest.com](http://gelest.com)]
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